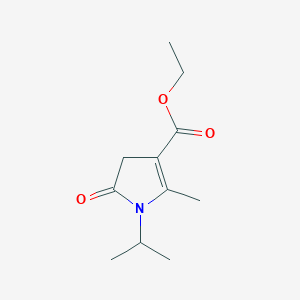

Ethyl 2-methyl-5-oxo-1-(propan-2-yl)-4,5-dihydro-1h-pyrrole-3-carboxylate

Description

Ethyl 2-methyl-5-oxo-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS 77356-07-1) is a pyrrolinone derivative characterized by a five-membered lactam ring with substituents including an ethyl ester, methyl, isopropyl, and ketone groups. It is a key intermediate in pharmaceutical synthesis and agrochemical research due to its structural versatility . The compound’s IUPAC name reflects its substitution pattern: the isopropyl group at position 1, methyl at position 2, and ethyl ester at position 2. Its molecular formula is C12H17NO3, with a molar mass of 223.27 g/mol.

Properties

CAS No. |

6942-11-6 |

|---|---|

Molecular Formula |

C11H17NO3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 5-methyl-2-oxo-1-propan-2-yl-3H-pyrrole-4-carboxylate |

InChI |

InChI=1S/C11H17NO3/c1-5-15-11(14)9-6-10(13)12(7(2)3)8(9)4/h7H,5-6H2,1-4H3 |

InChI Key |

YHBXDCQDCJYOOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C1)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while substitution reactions can introduce alkyl or aryl groups into the pyrrole ring.

Scientific Research Applications

1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrrolinone core but differing in substituents, reactivity, and applications.

Structural and Physicochemical Comparisons

Key Observations

Chlorobenzyl and methoxy groups in the methyl ester analog (Compound 3k) increase lipophilicity, aiding membrane permeability in antioxidant research . The thiophene substituent in the discontinued analog introduces heterocyclic complexity but likely posed stability or synthesis challenges .

Thermal Stability :

- The pyrazol-4-yl derivative with a nitrophenyl group exhibits a high melting point (190.9°C), suggesting strong intermolecular interactions (e.g., π-stacking, dipole-dipole) compared to the target compound’s unreported but likely lower melting point .

Biological Activity: Amino-substituted pyrrolinones (e.g., ) show promise in activating Nrf2 pathways for oxidative stress mitigation, whereas the target compound’s isopropyl group may prioritize metabolic stability over direct bioactivity .

Biological Activity

Ethyl 2-methyl-5-oxo-1-(propan-2-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate, a compound with a complex structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrole ring structure that is essential for its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | |

| Escherichia coli | 16 μg/mL | |

| Candida albicans | 32 μg/mL |

Studies indicate that the compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, which is known for its multidrug resistance.

2. Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on several cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values as follows:

Table 2: Cytotoxicity Data

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF7 (breast cancer) | 20 | |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

3. Antioxidant Properties

Antioxidant activity is another critical aspect of this compound. It has been shown to scavenge free radicals effectively.

Table 3: Antioxidant Activity Assay Results

These results suggest that the compound could be beneficial in preventing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.